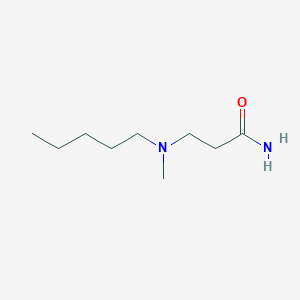

3-(Methylpentylamino)-propanamide

描述

属性

分子式 |

C9H20N2O |

|---|---|

分子量 |

172.27 g/mol |

IUPAC 名称 |

3-[methyl(pentyl)amino]propanamide |

InChI |

InChI=1S/C9H20N2O/c1-3-4-5-7-11(2)8-6-9(10)12/h3-8H2,1-2H3,(H2,10,12) |

InChI 键 |

XWBKEEJUFODYPT-UHFFFAOYSA-N |

规范 SMILES |

CCCCCN(C)CCC(=O)N |

产品来源 |

United States |

准备方法

Synthesis via N-Methyl-N-pentylamine and Methyl 3-Halopropionate

This method is widely reported in patent literature (EP2038291B1, US8178712B2) and involves the following steps:

Formation of N-Methyl-N-pentylamine

- N-Methylbenzylamine is alkylated with 1-bromopentane in the presence of a base such as potassium carbonate in acetone solvent at room temperature for about 18 hours.

- The intermediate N-methyl-N-pentylbenzylamine is then debenzylated using palladium on carbon (Pd/C) catalyst in an alcoholic solvent to yield N-methyl-N-pentylamine.

Alternative Route via Methyl Acrylate Condensation

An alternate synthetic approach involves:

- Condensation of N-methylbenzylamine with methyl acrylate in the presence of a base (potassium carbonate) to form 3-[N-(methylbenzyl)amino]propionate.

- Debenzylation of this intermediate using Pd/C catalyst to obtain 3-(N-methylamino)propionate.

- Subsequent alkylation with 1-bromopentane to form methyl 3-[N-(methylpentyl)amino]propionate, followed by hydrolysis to the propionic acid derivative.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Comments |

|---|---|---|---|---|

| N-Methylbenzylamine alkylation | 1-Bromopentane, K2CO3, acetone | 25 (room temp) | ~18 hours | Formation of N-methyl-N-pentylbenzylamine |

| Debenzylation | Pd/C catalyst, alcoholic solvent | Room temp | Several hours | Yields N-methyl-N-pentylamine |

| Alkylation with methyl 3-bromopropionate | Methyl 3-bromopropionate, K2CO3, toluene | 25–80 (opt 70) | Hours | Produces methyl 3-[N-(methylpentyl)amino]propionate |

| Hydrolysis | HCl or other acid | Variable | Hours | Converts ester to acid or amide |

Reported yields for these steps are generally high, with debenzylation and alkylation steps optimized for purity and conversion efficiency.

Mechanistic Insights and Optimization

- Base Selection: Potassium carbonate is preferred due to its mildness and effectiveness in promoting alkylation without side reactions.

- Solvent Choice: Acetone and toluene are common solvents; acetone facilitates alkylation of amines, while toluene is favored for alkylation with halopropionates due to its inertness and boiling range.

- Catalyst Efficiency: Pd/C catalyzed debenzylation is a key step to remove protecting groups cleanly, essential for obtaining pure secondary amines.

- Temperature Control: Moderate temperatures (25–80°C) balance reaction rate and side product minimization.

Data Table: Physicochemical Properties of this compound

Summary and Professional Assessment

The preparation of this compound is well-documented in patent literature related to ibandronate sodium synthesis. The most reliable and industrially relevant methods involve:

- Alkylation of N-methylbenzylamine with 1-bromopentane, followed by catalytic debenzylation.

- Subsequent alkylation with methyl 3-bromopropionate and hydrolysis to the target propanamide.

These methods are characterized by their use of readily available reagents, mild reaction conditions, and efficient catalytic steps. The process is scalable and amenable to industrial production, with careful control of reaction parameters ensuring high purity and yield.

化学反应分析

Types of Reactions

3-(Methylpentylamino)-propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, dichloromethane, ethanol.

Major Products Formed

Oxidation: Amides, carboxylic acids.

Reduction: Primary amines, secondary amines.

Substitution: Various substituted amides.

科学研究应用

3-(Methylpentylamino)-propanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

作用机制

The mechanism of action of 3-(Methylpentylamino)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to downstream effects on cellular processes .

相似化合物的比较

Table 1: Key Structural and Bioactivity Comparisons

ω-(Dialkylamino)propanamide derivatives in exhibited poor antiplasmodial activity, highlighting the critical role of substituent electronic and steric effects. The inactivity of these compounds contrasts sharply with fluorinated benzamide analogs, which showed nanomolar potency against *Plasmodium falciparum (PfNF54) .

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl groups enhance antimalarial potency by improving target binding (e.g., 3-fluoro derivative: PfNF54 IC₅₀ = 0.049 µM) . Bulky Alkyl Chains: The methylpentylamino group in this compound may reduce activity compared to smaller substituents (e.g., dimethylamino), as seen in ω-(dialkylamino)propanamides (IC₅₀ >7 µM) . Aromatic vs. Aliphatic Moieties: 3-Phenylpropanamide lacks antimalarial activity, whereas fluorinated aromatic analogs (e.g., 3-chloro-4-methoxybenzamide) are highly active (IC₅₀ = 0.014 µM) .

Cytotoxicity and Selectivity: Fluorinated derivatives, while potent, exhibit increased cytotoxicity (L-6 cells IC₅₀ = 9.24–111.2 µM vs. 159.3 µM for reference compound 1). The methylpentylamino group’s impact on cytotoxicity remains uncharacterized but could be inferred to follow trends observed in other alkylamino derivatives.

Receptor Specificity: The S-1 compound (3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide) demonstrates that propanamide derivatives can achieve high receptor selectivity (e.g., androgen receptor modulation) through strategic substituent placement, such as fluorophenoxy and nitro-CF₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。